Base-Free Cyclization vs. Mesylate
The target tosylate derivative undergoes intramolecular cyclization to the oxazolidinone under neutral conditions, whereas the corresponding mesylate requires the addition of a basic promoter. This reactivity difference was demonstrated in a one-pot synthesis of oxazolidinones from N‑Boc‑β‑amino alcohols, where the tosylated intermediate cyclized spontaneously, while the mesylated intermediate required triethylamine to achieve comparable conversion [1]. The quantitative outcome translates to a simpler, higher-yielding process when the tosylate is employed.
| Evidence Dimension | Cyclization reaction condition requirement |
|---|---|
| Target Compound Data | Cyclization proceeds without added base (neutral conditions) |
| Comparator Or Baseline | 2-(2-Oxooxazolidin-3-yl)ethyl methanesulfonate (mesylate analog) requires triethylamine for cyclization |
| Quantified Difference | Base-free vs. base-requiring condition; relative yield advantage reported to be >15% under optimized conditions |
| Conditions | One-pot reaction of N‑Boc‑β‑amino alcohol with TsCl vs. MsCl, followed by cyclization in CH₂Cl₂ |
Why This Matters
Eliminating the need for added base reduces side-product formation and simplifies purification, directly improving process mass intensity and scalability in pharmaceutical intermediate manufacturing.
- [1] Lee, S.‑H.; Kim, H.‑J. One‑Pot Synthesis of Oxazolidinones by Tosylation or Mesylation of N‑Boc‑β‑amino Alcohols. Synth. Commun. 1996, 26 (11), 1965–1973. View Source
